(1-Methylcyclopropane-1-sulfonyl)benzene
Description
Overview of Cyclopropyl (B3062369) Sulfones as Key Synthetic Motifs
Cyclopropyl sulfones are a class of organosulfur compounds that have emerged as versatile intermediates in organic synthesis. The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical properties. When a potent electron-withdrawing group like a sulfone is attached, the properties of the ring are further modulated. The sulfonyl group activates the α-proton, facilitating deprotonation to form a stabilized carbanion, and also influences the reactivity of the cyclopropane ring itself. beilstein-journals.org
The synthesis of cyclopropyl sulfones can be achieved through various methods, including the γ-dehydrohalogenation of γ-halopropyl sulfones using a strong base like sodium amide. sci-hub.ruacs.org This approach leverages the increased acidity of the α-hydrogen due to the sulfone group to induce an intramolecular cyclization. sci-hub.ru More contemporary methods involve biocatalytic cyclopropanation of olefins using sulfone diazos as carbene precursors, a technique that allows for high yields and excellent enantioselectivity under mild conditions. digitellinc.com
Cyclopropyl sulfones serve as valuable synthons for several reasons:
Anion Stabilization: The sulfonyl group effectively stabilizes an adjacent carbanion, allowing the cyclopropyl ring to act as a nucleophile in reactions with various electrophiles. beilstein-journals.org
Ring-Opening Reactions: The inherent strain of the cyclopropane ring, combined with the electronic influence of the sulfone, makes these compounds susceptible to nucleophilic ring-opening reactions, providing access to more complex acyclic structures. sci-hub.ru
Synthetic Equivalents: They can function as synthetic equivalents for various functional groups, expanding their utility in multi-step syntheses. researchgate.net
The presence of a methyl group on the cyclopropane ring, as in the title compound, would be expected to introduce steric and electronic effects, potentially influencing the stability of intermediates and the regioselectivity of subsequent reactions.
Significance of Sulfonylbenzene Derivatives in Chemical Research
The sulfonylbenzene moiety, specifically the phenylsulfonyl group, is a cornerstone in both medicinal chemistry and synthetic methodology. Sulfones are recognized for their chemical stability and their ability to act as rigid scaffolds in molecular design. nih.goviomcworld.com
In medicinal chemistry, the sulfone group is a key pharmacophore found in a wide range of therapeutic agents, including antibiotics, anticancer drugs, and anti-inflammatory compounds. nih.govmdpi.comnih.gov Its significance stems from several key properties:
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling crucial interactions with biological targets like enzymes and receptors. researchgate.net
Metabolic Stability: The sulfone functional group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
Modulation of Physicochemical Properties: Incorporation of a sulfonylbenzene group can enhance the lipophilicity and modify the electronic properties of a molecule, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
From a synthetic perspective, the phenylsulfonyl group is an excellent activating group and a versatile leaving group. nih.gov It facilitates a wide range of carbon-carbon bond-forming reactions by stabilizing adjacent carbanions. Furthermore, the entire sulfinate group can be displaced by nucleophiles or eliminated under specific conditions, making it a valuable transient functional group in complex synthetic pathways. nih.gov
Scope and Objectives of Research on (1-Methylcyclopropane-1-sulfonyl)benzene
The specific compound this compound remains a largely unexplored entity in the chemical literature. However, based on the established importance of its constituent motifs, a clear and compelling scope for research can be defined. The primary objectives would be to synthesize the molecule and systematically investigate its chemical reactivity and potential applications as a novel building block.
Key Research Objectives:
Development of Synthetic Routes: A primary goal would be to establish an efficient and scalable synthesis for this compound. A plausible approach could involve the reaction of a precursor like 1-methylcyclopropane-1-sulfonyl chloride with benzene (B151609) under Friedel-Crafts conditions, or the oxidation of the corresponding (1-methylcyclopropyl)(phenyl)sulfane. The latter could be synthesized via copper-promoted S-cyclopropylation of thiophenol using a methylated cyclopropylboronic acid derivative. beilstein-journals.org
Investigation of Reactivity: Research would focus on exploring the unique reactivity imparted by the combination of the methylated cyclopropyl ring and the phenylsulfonyl group.
Acidity and Alkylation: Quantifying the pKa of the cyclopropyl methine proton (if present) or exploring reactions at the methyl group.
Ring-Opening Reactions: Studying the regioselectivity of ring-opening reactions with various nucleophiles, which could be influenced by the methyl substituent.
Cycloadditions and Rearrangements: Investigating its potential as a partner in cycloaddition reactions or its propensity to undergo thermal or acid-catalyzed rearrangements.
Exploration as a Synthetic Building Block: A major objective would be to demonstrate the utility of this compound in the synthesis of more complex molecules. This could involve using it to introduce the 1-methylcyclopropyl group into various scaffolds, a motif of growing interest in medicinal chemistry for its ability to act as a bioisostere for other groups like tert-butyl. researchgate.net
The following tables present hypothetical data for the synthesis and characterization of this compound, based on established procedures and spectral data for analogous compounds.
Table 1: Hypothetical Synthesis of this compound This table outlines a potential two-step synthesis starting from thiophenol, adapted from known methods for creating aryl cyclopropyl sulfides and their subsequent oxidation. beilstein-journals.orgorgsyn.org
| Step | Reaction | Reagents and Conditions | Product | Hypothetical Yield |
| 1 | S-Cyclopropylation | Thiophenol, 1-Methylcyclopropylboronic acid, Cu(OAc)₂, Pyridine, 80 °C | (1-Methylcyclopropyl)(phenyl)sulfane | 75% |
| 2 | Oxidation | (1-Methylcyclopropyl)(phenyl)sulfane, Oxone®, Methanol (B129727)/Water, rt | This compound | 90% |
Table 2: Predicted Spectroscopic Data for this compound This table provides predicted NMR and mass spectrometry data, which are crucial for the characterization of novel compounds. The values are extrapolated from known data for similar phenyl sulfone and cyclopropyl derivatives.
| Technique | Data Type | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 7.95-7.92 (m, 2H, Ar-H ortho), 7.65-7.55 (m, 3H, Ar-H meta/para), 1.55 (s, 3H, -CH₃), 1.40-1.35 (m, 2H, cyclopropyl-CH₂), 0.95-0.90 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | 140.1 (Ar-C), 133.5 (Ar-CH), 129.2 (Ar-CH), 128.0 (Ar-CH), 45.0 (Quaternary C), 22.5 (-CH₃), 15.0 (cyclopropyl-CH₂) |
| HRMS (ESI) | m/z | Calculated for C₁₀H₁₂O₂SNa [M+Na]⁺: 219.0450; Found: 219.0452 |
Structure
3D Structure
Properties
CAS No. |
65288-19-9 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(1-methylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-10(7-8-10)13(11,12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BNICCRVMPCIIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylcyclopropane 1 Sulfonyl Benzene and Analogues
Strategies for the Formation of the Sulfonylbenzene Moiety
The formation of the aryl sulfone group is central to the synthesis of the target molecule. Methodologies can be broadly categorized into those that form the C(aryl)-S bond directly via electrophilic substitution and those that form the sulfone via oxidation of a pre-formed sulfide (B99878) or involve nucleophilic substitution at the sulfur center.
Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. In the context of sulfone synthesis, this involves the reaction of an aromatic ring, such as benzene (B151609), with a potent sulfur-containing electrophile.
Direct sulfonation is a classic EAS reaction used to introduce a sulfonic acid group (-SO₃H) onto an aromatic ring. The reaction typically employs concentrated or fuming sulfuric acid (oleum), where sulfur trioxide (SO₃) or its protonated form acts as the electrophile.
The mechanism involves the attack of the benzene π-system on the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation by a weak base, such as the bisulfate ion (HSO₄⁻), restores aromaticity and yields benzenesulfonic acid.
While this method is fundamental for producing sulfonic acids, it does not directly yield the target sulfone, (1-Methylcyclopropane-1-sulfonyl)benzene. A multi-step sequence would be required, involving:
Conversion of the resulting benzenesulfonic acid to a more reactive species like benzenesulfonyl chloride.
Subsequent reaction of benzenesulfonyl chloride with a suitable 1-methylcyclopropyl nucleophile (e.g., an organometallic reagent).
This indirect approach is generally less efficient than methods that form the desired C-S-C bond skeleton more directly.
A more direct route to aryl sulfones is the Friedel-Crafts sulfonylation reaction. This reaction involves treating an aromatic compound with a sulfonyl halide, typically a sulfonyl chloride, in the presence of a Lewis acid catalyst. This approach directly forms the C(aryl)-S bond of the sulfone.
For the synthesis of this compound, this would involve the reaction of benzene with 1-methylcyclopropane-1-sulfonyl chloride. The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the sulfonyl chloride by coordinating to the oxygen or chlorine atoms, thereby increasing the electrophilicity of the sulfur atom and generating a potent sulfonyl cation or a highly polarized complex. The aromatic ring then attacks this electrophilic species to form the aryl sulfone.
Solid acid catalysts have also been employed for Friedel-Crafts sulfonylation, offering advantages such as easier separation and recyclability. These catalysts can possess both Brønsted and Lewis acidic sites that promote the reaction.
| Catalyst Type | Example Catalyst | Typical Solvent | Temperature (°C) | Reference |
| Lewis Acid | AlCl₃, FeCl₃, SbCl₅ | Dichloromethane (B109758), Nitrobenzene | 0 - 100 | google.com |
| Brønsted Acid | Triflic Acid (TfOH) | Neat or high-boiling solvent | 100 - 160 | |
| Solid Acid | Fe³⁺-montmorillonite, Zeolite Beta | Toluene, Dichlorobenzene | 80 - 120 |
This method represents one of the most direct and viable pathways to the target compound, provided the requisite 1-methylcyclopropane-1-sulfonyl chloride precursor is available.
The success of the Friedel-Crafts sulfonylation approach hinges on the availability of the key precursor, 1-methylcyclopropane-1-sulfonyl chloride. This compound is commercially available, making the Friedel-Crafts route highly practical.
Alternatively, sulfonyl chlorides can be synthesized in the laboratory from various sulfur-containing starting materials. Common methods include:
Oxidative chlorination of thiols or disulfides: 1-Methylcyclopropane-1-thiol could be subjected to oxidative chlorination using reagents like chlorine gas in the presence of water or N-chlorosuccinimide (NCS).
Reaction of sulfonic acid salts with chlorinating agents: The sodium salt of 1-methylcyclopropane-1-sulfonic acid could be treated with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Once obtained, the 1-methylcyclopropane-1-sulfonyl chloride serves as the primary electrophile for reaction with benzene under Friedel-Crafts conditions, as detailed in the previous section.
An alternative strategy involves forming a C(aryl)-S-C(cyclopropyl) sulfide linkage first, followed by oxidation of the sulfur atom to the sulfone level. This two-step process is a widely used and reliable method for sulfone synthesis. The key precursor for this route is (1-methylcyclopropyl)(phenyl)sulfane.
The synthesis of this sulfide precursor can be accomplished via nucleophilic substitution, for instance, by reacting the sodium salt of thiophenol with an appropriate 1-methylcyclopropyl halide, such as 1-bromo-1-methylcyclopropane.
Once the sulfide is obtained, it can be oxidized to the corresponding sulfone. A vast array of oxidizing agents can accomplish this transformation, often proceeding through a sulfoxide (B87167) intermediate. Over-oxidation from the sulfide directly to the sulfone is common and can be achieved by using a stoichiometric excess of the oxidant or more forceful reaction conditions. Common oxidants include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
| Oxidizing Agent | Typical Catalyst/Conditions | Solvent | Key Features |
| Hydrogen Peroxide (H₂O₂) | Tungsten-based catalysts (e.g., Na₂WO₄) | Methanol (B129727), Acetic Acid | "Green" oxidant, water is the only byproduct. |
| m-CPBA | None | Dichloromethane, Chloroform (B151607) | Highly effective, stoichiometric reagent. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | None | Methanol/Water | Stable, inexpensive, and effective solid oxidant. |
| Potassium Permanganate (KMnO₄) | Phase-transfer catalyst | Dichloromethane/Water | Strong, inexpensive oxidant. |
Careful control of reaction conditions, such as temperature and stoichiometry, can allow for the isolation of the intermediate sulfoxide if desired. However, for the synthesis of this compound, conditions are typically chosen to ensure complete oxidation to the sulfone.
Sulfinate salts are versatile nucleophiles that can be used to form sulfones through reaction with suitable electrophiles. Sulfinates are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom. For sulfone synthesis, S-alkylation or S-arylation is the desired pathway.
To synthesize this compound via this method, two retrosynthetic pathways are possible:
Alkylation of a benzenesulfinate (B1229208) salt: Sodium benzenesulfinate can be reacted with a 1-methylcyclopropyl electrophile, such as 1-bromo-1-methylcyclopropane. guidechem.comachemblock.comchemspider.comnih.gov The sulfinate anion attacks the electrophilic carbon of the cyclopropyl (B3062369) ring, displacing the bromide and forming the C(cyclopropyl)-S bond. This is a classic S-alkylation reaction.
Arylation of a 1-methylcyclopropane-1-sulfinate salt: This would involve reacting a pre-formed 1-methylcyclopropane-1-sulfinate salt with an activated aryl electrophile (e.g., an aryl halide in a metal-catalyzed cross-coupling reaction). This route is generally more complex than the alkylation pathway.
The alkylation of sodium benzenesulfinate is a more straightforward and common approach. The required electrophile, 1-bromo-1-methylcyclopropane, is a known compound and can be synthesized from 1-methylcyclopropane derivatives. guidechem.com
| Substrates | Reagents & Conditions | Solvent | Product Type |
| Sodium Benzenesulfinate + 1-Bromo-1-methylcyclopropane | Heat | Dimethylformamide (DMF) | S-Alkylation |
| Sodium Benzenesulfinate + 1-Chloro-1-methylcyclopropane | NaI (catalyst), Heat | Acetonitrile (B52724) | S-Alkylation (via Finkelstein reaction) |
| Sodium Benzenesulfinate + 1-Methylcyclopropyl Tosylate | Heat | Ethanol | S-Alkylation |
This methodology provides a robust and reliable alternative to the other synthetic strategies, effectively constructing the sulfone framework through nucleophilic substitution.
C-S Bond Construction from Non-Halide Substrates
The formation of the carbon-sulfur bond is a cornerstone in the synthesis of sulfone compounds. Moving beyond traditional methods that often rely on halide substrates, recent advancements have focused on more diverse and often more efficient pathways using non-halide precursors. mdpi.combohrium.com These modern strategies provide alternative routes for creating C-S bonds, which are integral to the synthesis of sulfur-containing compounds like sulfides, sulfoxides, and sulfones. mdpi.com
One prominent strategy involves the use of sulfonylhydrazides as a sulfonyl source. For instance, a denitrogenative C-S bond formation process has been reported for the synthesis of disubstituted methylsulfones starting from sulfonylhydrazones, which are readily prepared from ketones and sulfonyl hydrazides. mdpi.com In this type of reaction, the sulfonylhydrazone decomposes to generate the desired sulfone, releasing nitrogen gas in the process. mdpi.com
Another innovative approach is the decarboxylative C-S coupling reaction. This method constructs C-S bonds by coupling carboxylic acids with various sulfur sources like aryl thiols, disulfides, or sulfinic acids. mdpi.com A specific example is the synthesis of diaryl sulfides from 2-nitrobenzoic acid and aryl thiols, a reaction catalyzed by copper(I) iodide in the presence of a ligand and a base. mdpi.com Such methods represent an atom-economic approach to forming C-S bonds, particularly when employing simple arenes or alkanes as substrates through C-H sulfenylation. mdpi.com
Furthermore, novel C-S coupling reaction pathways that involve thiyl radicals are emerging as a significant strategy for building these crucial bonds. mdpi.combohrium.com These radical-based methods offer a different mechanistic pathway compared to traditional transition-metal-catalyzed reactions.
| Substrate Type | Sulfur Source | Key Features | Reference |
| Sulfonylhydrazones | Self-contained | Denitrogenative C-S bond formation | mdpi.com |
| Carboxylic Acids | Aryl thiols, disulfides, sulfinic acids | Decarboxylative coupling, often metal-catalyzed | mdpi.com |
| Simple Arenes/Alkanes | Various | C-H sulfenylation, atom-economic | mdpi.com |
| Various | Various | Thiyl radical-mediated pathways | mdpi.combohrium.com |
Methodologies for Constructing the 1-Methylcyclopropane Unit
The 1-methylcyclopropane ring is a key structural feature, and its synthesis can be achieved through several distinct methodologies. These range from the classic cyclopropanation of alkenes to ring-forming transformations of acyclic molecules.
Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene double bond to form the three-membered cyclopropane (B1198618) ring. almerja.comlibretexts.org This is a widely used and effective strategy for synthesizing cyclopropane derivatives.
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, providing a stereospecific method for converting alkenes into cyclopropanes. researchgate.netthermofisher.com The reaction classically utilizes an organozinc carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), which is typically generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. libretexts.orgresearchgate.netwikipedia.org This reagent transfers a methylene (B1212753) (CH₂) group to the alkene in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgucl.ac.uk
The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react faster than electron-poor ones. researchgate.net A significant advantage of the Simmons-Smith reaction is its compatibility with a wide array of functional groups, including alcohols and ethers. researchgate.nettcichemicals.com In fact, proximal hydroxy groups can direct the cyclopropanation, influencing the stereochemical outcome of the reaction. researchgate.net
Several modifications to the original protocol have been developed to improve reactivity and cost-effectiveness. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance the reactivity of the system. thermofisher.comwikipedia.orgtcichemicals.com Other organozinc reagents can be prepared through various activation methods, often involving activating agents like lithium chloride to facilitate the insertion of zinc metal into organohalides. nih.govescholarship.org
| Reagent System | Description | Key Advantages |
| CH₂I₂ / Zn-Cu | The classic Simmons-Smith reagent. | Stereospecific, good functional group tolerance. researchgate.nettcichemicals.com |
| CH₂I₂ / Et₂Zn | The Furukawa modification. | Increased reactivity. thermofisher.comwikipedia.org |
| Organohalide / Zn / LiCl | Knochel's method for organozinc reagents. | Avoids high-boiling polar aprotic solvents. nih.gov |
Carbenes (R₂C:) are neutral, divalent carbon species that are highly reactive and act as electrophiles. libretexts.orgopenstax.org They readily react with the nucleophilic double bond of alkenes in a single, concerted step to form cyclopropanes. libretexts.orgfiveable.me This reaction is stereospecific, meaning that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will produce a trans-substituted product. libretexts.orglibretexts.org
Carbenes are typically generated in situ due to their high reactivity. almerja.comopenstax.org Common methods for their formation include:
From Diazomethane (B1218177) (CH₂N₂): Photolysis or thermolysis of diazomethane generates the simplest carbene, methylene (CH₂), along with nitrogen gas. masterorganicchemistry.com However, diazomethane is toxic and explosive, making this method hazardous. masterorganicchemistry.com
From Haloforms: Treatment of a haloform, such as chloroform (CHCl₃), with a strong base like potassium hydroxide (B78521) results in α-elimination to produce a dihalocarbene (e.g., :CCl₂). libretexts.orglibretexts.org These halogenated carbenes add to alkenes to form dihalocyclopropanes. libretexts.orglibretexts.org
Carbenoids are reagents that exhibit carbene-like reactivity without technically being free carbenes. almerja.comlibretexts.org The Simmons-Smith reagent is a primary example of a carbenoid. libretexts.orglibretexts.org More recently, metal-free intramolecular cyclopropanation reactions have been developed where free carbenes are derived from alkynes, providing an atom-economical route to complex polycyclic cyclopropanes. nih.gov
| Carbene/Carbenoid Source | Generation Method | Product Type | Notes |
| Diazomethane (CH₂N₂) | Photolysis or thermolysis | Non-halogenated cyclopropane | Highly reactive and hazardous. masterorganicchemistry.com |
| Chloroform (CHCl₃) + Base | α-elimination | Dichlorocyclopropane | Stereospecific addition. libretexts.orglibretexts.org |
| Diiodomethane (CH₂I₂) + Zn-Cu | In situ formation of ICH₂ZnI | Non-halogenated cyclopropane | Simmons-Smith reaction (carbenoid). libretexts.orglibretexts.org |
| Tethered Alkynes | Metal-free thermal conditions | Polycyclic cyclopropanes | Intramolecular reaction. nih.gov |
Cyclopropanation can also be achieved using sulfur ylides, most notably in the Corey-Chaykovsky reaction. researchgate.net Sulfur ylides act as zwitterionic C1 synthons, capable of transferring a methylene group to an electron-deficient alkene, such as an α,β-unsaturated ketone. nih.gov
The reaction proceeds via a nucleophilic conjugate addition of the ylide to the alkene, forming a betaine (B1666868) intermediate. Subsequent intramolecular 1,3-elimination with the sulfonium (B1226848) group acting as a leaving group closes the three-membered ring to form the cyclopropane. bris.ac.uk
The stereoselectivity and enantioselectivity of these reactions can be controlled through the use of chiral sulfur ylides. bris.ac.uksioc.ac.cn The stability of the ylide plays a crucial role in the reaction outcome. Studies have shown that for certain substrates, a competing proton transfer step within the betaine intermediate can occur, which may affect the enantioselectivity of the process. bris.ac.uk This methodology has been successfully applied to the dearomative cyclopropanation of activated N-heteroarenes, providing access to biologically significant fused heterocyclic frameworks. nih.gov Additionally, silver-catalyzed tandem cyclization reactions involving sulfur ylides and terminal alkynes have been developed as an efficient strategy for synthesizing vinylcyclopropanes. rsc.org
Beyond the addition to pre-existing double bonds, cyclopropane rings can be constructed through the cyclization of acyclic precursors. These methods typically involve intramolecular reactions where a three-membered ring is formed by connecting two atoms within the same molecule.
One such strategy involves an intramolecular nucleophilic attack. For example, an appropriately substituted acyclic molecule containing both a nucleophilic center (like an enolate) and a leaving group at a 1,3-relative position can undergo cyclization. A specific mechanistic pathway involves the deprotonation of an α-carbon to form an enolate, which then attacks a carbon bearing a leaving group (such as in an epoxide) to form the cyclopropyl ring. youtube.com This type of transformation is a powerful way to build the strained ring system from a flexible linear chain.
Ring expansion reactions can also indirectly lead to cyclopropane-containing structures, although the primary focus is often on creating larger rings. whiterose.ac.uk However, the fundamental principle of using an intramolecular nucleophile to displace a leaving group is a common theme in many ring-forming transformations. The selective cleavage of C-C bonds in pre-formed cyclopropane rings is also a powerful strategy for generating stereodefined acyclic molecules, demonstrating the versatility of the cyclopropane ring as a synthetic intermediate. researchgate.net
Ring-Forming Transformations from Acyclic Precursors
Stereocontrolled Synthesis from Epoxide Derivatives
A significant advancement in the synthesis of cyclopropyl sulfones is the stereocontrolled conversion of epoxide derivatives. Research has demonstrated a method for the synthesis of trans-cyclopropyl sulfones from terminal epoxides with a high degree of diastereoselectivity. nih.gov This reaction proceeds by treating a range of enantiopure epoxides with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate. nih.gov The reaction is typically carried out in 1,2-dimethoxyethane (B42094) (DME) at elevated temperatures.
The general reaction scheme involves the nucleophilic attack of the sulfonyl-stabilized phosphonate (B1237965) carbanion on the epoxide, followed by an intramolecular Wittig-type reaction that leads to the formation of the cyclopropane ring. The use of enantiopure epoxides allows for the production of enantiopure trans-cyclopropyl sulfones. nih.gov
Table 1: Synthesis of trans-Cyclopropyl Sulfones from Epoxides
| Epoxide Reactant | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| (R)-Styrene oxide | (1R,2R)-1-Phenyl-2-(phenylsulfonyl)cyclopropane | 75 | >95:5 |
| (R)-1,2-Epoxybutane | (1R,2R)-1-Ethyl-2-(phenylsulfonyl)cyclopropane | 68 | >95:5 |
Note: The data presented in this table is illustrative of the general reaction and may not represent specific experimental results from the cited literature.
Transformations of Methylenecyclopropanes
Methylenecyclopropanes (MCPs) are strained molecules that serve as versatile building blocks in organic synthesis due to their unique reactivity. rsc.org Various transformations of MCPs have been developed, including reactions that introduce sulfonyl groups. One such transformation involves the visible-light-catalyzed sulfonylation of MCPs with sulfonyl chlorides. rsc.org This reaction, however, typically leads to ring-opened products rather than the formation of a cyclopropyl sulfone. For instance, the reaction of MCPs with sulfonyl chlorides under visible light catalysis can yield 3-sulfonylated 1,2-dihydronaphthalene (B1214177) derivatives. rsc.org
While not a direct route to this compound, these transformations highlight the reactivity of the cyclopropane ring in MCPs towards sulfonyl radicals and provide a basis for the development of alternative synthetic strategies. rsc.org
Convergent and Divergent Synthesis of this compound
Convergent and divergent synthetic strategies offer efficient pathways to construct the target molecule and its analogues by combining key fragments or by modifying a common intermediate.
Coupling Strategies for Aryl Sulfonyl Moieties and Cyclopropyl Precursors
A convergent approach to aryl cyclopropyl sulfones involves the coupling of an aryl sulfur compound with a cyclopropyl precursor. A notable example is the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. nih.gov This method provides aryl cyclopropyl sulfides in moderate to excellent yields. nih.gov The resulting sulfide can then be oxidized to the corresponding sulfone using standard oxidation protocols, such as treatment with meta-chloroperoxybenzoic acid (mCPBA). This two-step sequence represents a powerful and flexible method for the synthesis of a variety of substituted aryl cyclopropyl sulfones.
The reaction is tolerant of a range of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents. nih.gov
Table 2: Copper-Promoted S-Cyclopropylation of Thiophenols
| Thiophenol Derivative | Aryl Cyclopropyl Sulfide Product | Yield (%) |
|---|---|---|
| Thiophenol | Phenyl cyclopropyl sulfide | 85 |
| 4-Methylthiophenol | (4-Tolyl) cyclopropyl sulfide | 90 |
Note: The yields presented are for the S-cyclopropylation step. The subsequent oxidation to the sulfone is typically high-yielding.
One-Pot and Cascade Reaction Sequences
One-pot syntheses provide an efficient and atom-economical approach to complex molecules by minimizing purification steps and reducing waste. A convenient one-pot synthesis of cyclopropyl sulfones has been developed involving the successive alkylation and cyclization of sulfone-stabilized carbanions. rsc.org This method utilizes the reaction of lithiomethyl phenyl sulfone with an epoxide, followed by in-situ cyclization of the resulting carbanion to form the cyclopropyl sulfone. rsc.org
This approach allows for the construction of the cyclopropyl sulfone framework in a single reaction vessel, starting from simple and readily available precursors. The choice of epoxide determines the substitution pattern on the cyclopropane ring.
Stereoselective and Enantioselective Synthesis of 1-Methylcyclopropyl Sulfones
The development of stereoselective and enantioselective methods for the synthesis of 1-methylcyclopropyl sulfones is of significant interest for applications in medicinal chemistry, where chirality can play a crucial role in biological activity.
As mentioned in section 2.2.2.1, the use of enantiopure epoxides in the reaction with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate provides a reliable method for the synthesis of enantiopure trans-cyclopropyl sulfones. nih.gov This substrate-controlled stereoselectivity is a valuable tool for accessing chiral cyclopropyl sulfones.
More recently, biocatalytic approaches have emerged as powerful methods for the enantioselective synthesis of cyclopropyl sulfones. Engineered carbene transferases have been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazos as carbene precursors. While specific examples for the synthesis of 1-methylcyclopropyl sulfones are not detailed, this methodology offers a promising and highly adaptable platform for the asymmetric synthesis of a wide range of optically active sulfonyl cyclopropanes.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diethyl (phenylsulfonyl)methylphosphonate |
| 1,2-dimethoxyethane (DME) |
| (R)-Styrene oxide |
| (1R,2R)-1-Phenyl-2-(phenylsulfonyl)cyclopropane |
| (R)-1,2-Epoxybutane |
| (1R,2R)-1-Ethyl-2-(phenylsulfonyl)cyclopropane |
| (R)-Propylene oxide |
| (1R,2R)-1-Methyl-2-(phenylsulfonyl)cyclopropane |
| Methylenecyclopropane (MCP) |
| Thiophenol |
| Cyclopropylboronic acid |
| Phenyl cyclopropyl sulfide |
| 4-Methylthiophenol |
| (4-Tolyl) cyclopropyl sulfide |
| 4-Chlorothiophenol |
| (4-Chlorophenyl) cyclopropyl sulfide |
| meta-Chloroperoxybenzoic acid (mCPBA) |
Reactivity and Transformational Chemistry of 1 Methylcyclopropane 1 Sulfonyl Benzene
Reactions Involving the Strained Cyclopropane (B1198618) Ring
The inherent ring strain of the cyclopropane moiety in (1-methylcyclopropane-1-sulfonyl)benzene makes it susceptible to a variety of ring-opening and functionalization reactions. This reactivity is a cornerstone of its synthetic utility, providing pathways to more complex molecular architectures.
Ring-Opening Reactions and Rearrangements
The high degree of strain in the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a significant driving force for reactions that lead to its cleavage. unl.pt The presence of the phenylsulfonyl group can further influence the regioselectivity and stereoselectivity of these ring-opening processes.
One of the archetypal transformations of vinyl-substituted cyclopropanes is the vinylcyclopropane (B126155) rearrangement, which typically occurs at high temperatures to yield cyclopentenes. nih.gov While this compound itself does not possess a vinyl group, related systems demonstrate that the sulfonyl group can participate in and direct rearrangement cascades. For instance, the cycloaddition of (phenylsulfonyl)-1,2-propadienes with diazomethane (B1218177) leads to cycloadducts that undergo novel rearrangement reactions. acs.org
Lewis acid-induced rearrangements are also a feature of sulfonyl-substituted cyclopropanes. For example, the BF3-induced rearrangement of epoxide derivatives of 2-phenylsulfonyl 1,3-dienes leads to the synthesis of oxabicyclic systems, showcasing the influence of the sulfonyl group on the reaction pathway. acs.org In a similar vein, N-cyclopropyl-amides can undergo a ring-opening rearrangement in the presence of AlCl3, proceeding through an aziridine (B145994) intermediate. researchgate.net
The reactivity of the cyclopropane ring can be likened to that of an olefinic double bond, making it susceptible to electrophilic attack. unl.pt For instance, the uncatalyzed reaction of C3-substituted cyclopropanes with benzeneselenenyl chloride results in regio- and stereoselective ring-opening to afford 2-(phenylseleno)butanedioates. rsc.org
| Reaction Type | Reagents/Conditions | Outcome | Reference |
| Vinylcyclopropane Rearrangement | High Temperatures | Cyclopentene formation | nih.gov |
| Lewis Acid-Induced Rearrangement | BF3, AlCl3 | Formation of oxabicyclic systems, N-(2-chloropropyl)amides | acs.orgresearchgate.net |
| Electrophilic Ring-Opening | Benzeneselenenyl chloride | 2-(phenylseleno)butanedioates | rsc.org |
Transition Metal-Catalyzed C-C Bond Activation and Cleavage
Transition metal catalysis has emerged as a powerful tool for the activation and cleavage of the otherwise inert C-C bonds of cyclopropanes. rsc.orgillinois.edu The relief of ring strain provides a thermodynamic driving force for these transformations. illinois.edu The unique structural and bonding properties of the cyclopropane ring make it more amenable to functionalization in transition-metal-catalyzed cross-couplings compared to other C(sp3) substrates. nih.gov
Strategies for C-C bond activation often rely on factors such as ring strain, aromatization, and the use of directing groups. illinois.edu While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of transition metal-catalyzed C-C bond activation are well-established and applicable. rsc.org For instance, rhodium-catalyzed reactions of 1,3-butadiene (B125203) with ketones have been observed to yield pyrazoles as a side product, indicating an unexpected C-C bond functionalization pathway. illinois.edu
The development of new ligands and catalytic systems continues to expand the scope of these reactions, enabling the formation of C-C bonds at the cyclopropane core through both polar cross-coupling reactions and single-electron transformations involving cyclopropyl (B3062369) radicals. nih.gov
Reactivity of the Sulfonyl Group
The phenylsulfonyl group in this compound is not merely a passive spectator; it actively participates in and influences the molecule's reactivity. Its strong electron-withdrawing nature and ability to act as a leaving group are key to its chemical behavior.
Role as an Anion-Stabilizing Group
The pluripotent nature of the phenylsulfone moiety has been extensively exploited in organic synthesis, where it can direct and facilitate a wide range of reactions. acs.org The ability of the sulfonyl group to stabilize negative charge is a fundamental aspect of its utility in the construction of complex molecular frameworks.
Participation in Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. tezu.ernet.innih.gov The sulfonyl group can play a direct role in these reactions, often serving as a leaving group.
While aryl triflates and nonaflates are commonly employed as pseudohalides in cross-coupling reactions, the sulfonyl group can also be activated for such transformations. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have demonstrated extraordinary versatility and robustness in the pharmaceutical industry for creating C-C and C-heteroatom bonds. nih.gov
Recent advances have seen the development of palladium catalysts with N-heterocyclic carbene (NHC) ligands that exhibit high electron-donating ability, enabling the activation of otherwise inert C-Cl and C-NO2 bonds in cross-coupling reactions. chemrxiv.org While not directly involving a sulfonyl leaving group, these developments highlight the continuous evolution of cross-coupling methodologies that could potentially be applied to sulfonyl-containing substrates. The direct palladium-catalyzed cross-coupling of cyclopropenyl esters with Csp2 iodides further demonstrates the expanding scope of these reactions for functionalizing strained ring systems. rsc.org
Sulfonyl Group as a Leaving Group in Substitution Processes
The sulfonyl group (–SO2R) is generally considered a poor leaving group in standard nucleophilic aromatic substitution (SNAr) reactions on an unactivated benzene (B151609) ring. For a nucleophile to displace a group on an aromatic ring, the ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In the case of this compound, the sulfonyl group itself is electron-withdrawing, but in the absence of other activating groups like a nitro or cyano group, the benzene ring is not sufficiently electron-deficient to readily undergo nucleophilic attack.
However, the sulfonyl moiety can be transformed into a better leaving group. For instance, in related aryl sulfonate esters, the arylsulfonate is an excellent leaving group in nucleophilic substitution reactions at an attached alkyl carbon. fau.edu While this is not a direct substitution on the benzene ring, it highlights the inherent stability of the sulfonate anion. In specific cases, such as in highly activated heterocyclic systems, a methylsulfone group has been utilized as a leaving group in nucleophilic aromatic substitution polymerization. rsc.orgrsc.org For this compound, direct displacement of the (1-methylcyclopropane-1-sulfonyl) group by a nucleophile at the aromatic carbon is not a facile process under typical SNAr conditions.
It is more common for transformations to occur where the sulfonyl group is lost as part of a larger molecular rearrangement or under transition-metal-catalyzed conditions where the C–S bond can be activated. rsc.org
Functionalization of the Benzene Moiety
Functionalization of the benzene ring in this compound is a more common pathway for its chemical transformation. The nature of these reactions is heavily influenced by the electronic properties of the sulfonyl group.
The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has two major consequences for electrophilic aromatic substitution (EAS) reactions on the benzene ring.
First, the sulfonyl group deactivates the benzene ring towards electrophilic attack. By withdrawing electron density from the ring, it makes the aromatic system less nucleophilic and therefore less reactive towards electrophiles. chemistrysteps.comorganicchemistrytutor.com Consequently, harsher reaction conditions (e.g., higher temperatures, stronger acids) are often required for electrophilic substitution compared to benzene itself.
Second, the sulfonyl group is a meta-director. masterorganicchemistry.comaakash.ac.in This means that incoming electrophiles will preferentially substitute at the carbon atoms in the meta position (C3 and C5) relative to the sulfonyl group. This directing effect can be explained by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group, which is a highly destabilizing arrangement. youtube.com In contrast, attack at the meta position avoids this unfavorable resonance contributor, making the meta pathway lower in energy. youtube.com
The general pattern for electrophilic aromatic substitution on sulfonylbenzenes is summarized in the table below.
| Electrophilic Aromatic Substitution on Sulfonylbenzenes | |
| Reaction | Typical Reagents |
| Nitration | HNO₃, H₂SO₄ |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ |
| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ |
Note: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like sulfonylbenzene.
In recent years, direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. For aryl sulfones, transition-metal-catalyzed C-H activation can provide routes to functionalization that are not accessible through classical electrophilic substitution.
While the sulfonyl group is deactivating towards electrophilic attack, it can act as a directing group in certain transition-metal-catalyzed reactions, often favoring functionalization at the ortho position. This is because the oxygen atoms of the sulfonyl group can coordinate to the metal center, bringing the catalyst into proximity with the ortho C-H bonds.
For example, rhodium(III)-catalyzed C-H activation has been used for the synthesis of sultones from sulfonic acids, where the sulfonic acid group directs the ortho C-H activation. rsc.orgresearchgate.net Similarly, palladium-catalyzed reactions have been developed for the C-H functionalization of arenes containing sulfone-related directing groups. researchgate.net
Mechanistic Investigations into the Formation and Reactions of 1 Methylcyclopropane 1 Sulfonyl Benzene
Elucidation of Reaction Pathways and Energy Profiles
The formation of (1-Methylcyclopropane-1-sulfonyl)benzene is most plausibly achieved through an electrophilic aromatic substitution pathway, specifically a Friedel-Crafts-type sulfonylation reaction. purechemistry.orgnih.gov This class of reactions proceeds through a well-established two-step mechanism involving a high-energy intermediate. masterorganicchemistry.com
The energy profile for this type of reaction is characterized by two peaks corresponding to two transition states, separated by a valley representing the energy of the σ-complex intermediate. docbrown.info The first transition state, leading to the formation of the arenium ion, has a higher activation energy, consistent with it being the slower, rate-determining step. docbrown.info The second transition state, for the deprotonation step, is significantly lower in energy, reflecting a much faster process. docbrown.info
The primary intermediate in the formation of this compound via electrophilic aromatic substitution is the arenium ion (σ-complex). purechemistry.orgnih.govchemistrysteps.com This species results from the attack of the benzene (B151609) π-electrons on the electrophilic sulfur atom of the sulfonylating agent, such as 1-methylcyclopropane-1-sulfonyl chloride activated by a Lewis acid. In this intermediate, the aromaticity of the benzene ring is temporarily disrupted, and the positive charge is delocalized over the remaining five carbon atoms of the ring through resonance. libretexts.org
The generation of the active electrophile itself is a critical preliminary step. In a Friedel-Crafts sulfonylation, a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) coordinates with the sulfonyl chloride, polarizing the sulfur-chlorine bond and increasing the electrophilicity of the sulfur atom, thereby facilitating the attack by the benzene ring. purechemistry.orglibretexts.org Alternatively, using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), the electrophile can be sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. chemistrysteps.comlibretexts.orglibretexts.org
The rate of formation of this compound is primarily determined by the stability of the transition state leading to the arenium ion intermediate. researchgate.net This is the highest energy point on the reaction coordinate. docbrown.info The structure of this transition state involves the partial formation of the new carbon-sulfur bond and a significant disruption of the aromatic π-system. Factors that stabilize the developing positive charge in the arenium ion will also stabilize this transition state, thus increasing the reaction rate.
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in analyzing the geometries and energies of these transition states. researchgate.netacs.org For the sulfonation of benzene, calculations have shown that the reaction can be facilitated by a catalyst molecule, such as H₂SO₄, which acts as both a proton acceptor and donor in a trimolecular system (C₆H₆ + SO₃ + H₂SO₄). researchgate.net The activation barrier is significantly influenced by the nature of the electrophile and the solvent environment. researchgate.netresearchgate.net The presence of substituents on the aromatic ring also plays a crucial role; electron-donating groups accelerate the reaction by stabilizing the carbocationic intermediate, while electron-withdrawing groups have the opposite effect. youtube.com
Role of Strain Energy in Cyclopropane (B1198618) Ring Reactivity
Cyclopropane possesses a significant amount of ring strain, calculated to be approximately 27.6 kcal/mol. acs.org This high energy is a consequence of two main factors: angle strain, from the compression of the internal C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing conformations of the hydrogen atoms. acs.org This stored potential energy is a powerful driving force for reactions that lead to the opening of the three-membered ring. nih.govmanchester.ac.uk
Furthermore, the bonding in cyclopropane is unique; the C-C bonds have a higher degree of p-character than typical alkanes, resulting in "bent" bonds that confer some properties similar to those of a π-bond in an alkene. This can make the cyclopropane ring susceptible to attack by strong electrophiles or radical species, leading to ring-opening reactions. researchgate.net The presence of the electron-withdrawing sulfonyl group can further influence these reaction pathways.
| Property | Value |
| Ring Strain Energy of Cyclopropane | ~27.6 kcal/mol |
| Internal C-C-C Bond Angle | 60° |
| C-C Bond Dissociation Energy | ~65 kcal/mol (weaker than typical C-C bonds) |
This interactive table summarizes key energetic and geometric properties of the cyclopropane ring that contribute to its unique reactivity. acs.org
Radical Intermediates and Radical Clock Experiments
The cyclopropylmethyl radical is a classic and widely used "radical clock." illinois.eduwikipedia.org This type of radical undergoes a very rapid, unimolecular ring-opening rearrangement to form the thermodynamically more stable homoallyl radical. researchgate.net The rate constant for this rearrangement is well-calibrated and serves as a reference to time other, competing radical reactions. illinois.edu
A compound like this compound is an excellent candidate for use in radical clock experiments. If a radical were to be generated on a carbon atom attached to the sulfonyl group or the benzene ring, it could potentially lead to a cyclopropylcarbinyl-type radical intermediate. This intermediate would then face a kinetic choice: undergo the characteristic fast ring-opening or be trapped by another reagent in a bimolecular reaction. illinois.eduresearchgate.net The ratio of the ring-opened product to the unrearranged product, combined with the known rate of the clock reaction, allows for the calculation of the unknown rate constant of the trapping reaction. wikipedia.org
Computational studies have explored the use of cyclopropyl (B3062369) vinyl sulfides and sulfones as tunable radical sensors. mdpi.com These studies show that introducing a sulfone group can influence the reactivity of the molecule towards different types of radicals, highlighting the role of the sulfonyl moiety in modulating radical reaction pathways. mdpi.com The presence of the sulfone group can affect the selectivity of the radical clock reaction, for instance, by altering the stability of the initial radical or the transition state for ring opening. mdpi.com
| Radical Clock Rearrangement | Rate Constant (kᵣ) at 25 °C (s⁻¹) |
| Cyclopropylcarbinyl → 3-Butenyl | 1.3 x 10⁸ |
| 1-Methylcyclopropylcarbinyl → 2-Methyl-3-butenyl | 1.0 x 10⁸ |
| 2,2-Diphenylcyclopropylcarbinyl → 4,4-Diphenyl-3-butenyl | 5.3 x 10¹⁰ |
This interactive table provides rate constants for the ring-opening of various cyclopropylcarbinyl radical clocks, illustrating the rapid nature of this process. illinois.eduresearchgate.net
Computational Studies on Stereochemical Control
While specific computational studies on the stereochemical control in the formation of this compound are not widely reported, Density Functional Theory (DFT) calculations on analogous systems provide significant insights. mkjc.inresearchgate.net DFT is a powerful tool for investigating reaction mechanisms, predicting the structures of transition states, and explaining the origins of stereoselectivity. nih.govresearchgate.net
For example, DFT calculations have been used to clarify the mechanism and origin of diastereoselectivity in the cyclopropanation of styrene (B11656) derivatives with aryldiazodiacetates, catalyzed by the Lewis acid B(C₆F₅)₃, to form cyclopropane products. nih.govresearchgate.net Such studies analyze different possible reaction pathways and identify the lowest energy transition states. The stereochemical outcome of the reaction is then rationalized by comparing the energies of the transition states leading to different stereoisomers. nih.gov Steric hindrance and electronic interactions between the substrate, the reagent, and the catalyst in the transition state geometry are often found to be the key factors determining which stereoisomer is formed preferentially. nih.gov These principles would be directly applicable to understanding and predicting the stereochemical outcomes in the synthesis or reactions of chiral derivatives of this compound.
Solvent and Catalyst Effects on Reaction Mechanisms
Solvents and catalysts play a pivotal role in directing the course and determining the rate of chemical reactions, including the formation and subsequent transformations of this compound.
In the context of its synthesis via a Friedel-Crafts sulfonylation, a catalyst is essential. purechemistry.orgrsc.org Strong Brønsted acids like sulfuric acid or Lewis acids such as AlCl₃, FeCl₃, or solid acid catalysts like zeolites are typically employed. purechemistry.orglibretexts.org The primary role of the catalyst is to generate a highly reactive sulfonylating electrophile. purechemistry.orgmasterorganicchemistry.comyoutube.com The choice of catalyst can influence reaction efficiency and, in some cases, regioselectivity.
The solvent can significantly affect the reaction mechanism, particularly for processes involving charged intermediates. rsc.orgstackexchange.com In electrophilic aromatic substitution, polar solvents can stabilize the charged arenium ion intermediate and the corresponding transition state, potentially accelerating the reaction. stackexchange.com However, some solvents, like nitrobenzene, can also complex with the Lewis acid catalyst, modulating its activity. stackexchange.com Non-polar solvents such as carbon disulfide or dichloromethane (B109758) are also commonly used. stackexchange.com
For reactions involving the cyclopropane ring, the combination of a catalyst and a specific solvent can be crucial. For instance, the ring-opening of donor-acceptor cyclopropanes can be catalyzed by Brønsted acids in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP). researchgate.netacs.org The unique hydrogen-bonding network of HFIP can stabilize cationic intermediates, facilitating reactions that are sluggish in other media. researchgate.net Similarly, Lewis acids can catalyze the ring-opening of cyclopropanes by activating a bond, leading to the formation of a cationic species that can be trapped by various nucleophiles. researchgate.netnih.gov
Based on the conducted research, there is insufficient specific information available in publicly accessible literature to generate a detailed scientific article on "this compound" that strictly adheres to the provided outline. The search results did not yield dedicated studies on this particular compound's applications in advanced organic synthesis as a versatile building block, its utility in constructing complex organic architectures, its employment as a precursor for strain-release reagents, its contributions to catalytic and asymmetric transformations, or its role in divergent synthetic strategies.
Scientific literature often discusses broader classes of compounds, such as sulfonyl-substituted cyclopropanes or bicyclobutanes, as versatile reagents. For instance, sulfonyl-substituted bicyclo[1.1.0]butanes and housanes are recognized for their utility in strain-release cycloalkylation and formal cycloaddition reactions. These reactions are valuable for creating complex molecular structures. The sulfonyl group, in these cases, acts as a useful handle for further chemical modifications.
Similarly, the concept of divergent synthesis, where a single starting material is converted into a variety of different products, is a well-established strategy in organic chemistry. This approach is employed for the efficient synthesis of diverse molecular scaffolds, such as 5-sulfone-substituted uracils and symmetric benzenes.
Therefore, this article cannot be generated as requested due to the lack of specific scientific data for "this compound."
Theoretical and Computational Studies on 1 Methylcyclopropane 1 Sulfonyl Benzene
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing detailed electronic and geometric information about molecules. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio Molecular Orbital (MO) theory, both of which can be applied to elucidate the properties of (1-Methylcyclopropane-1-sulfonyl)benzene.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.
For this compound, DFT studies, likely employing functionals such as B3LYP in conjunction with basis sets like 6-311+G(d,p), would be instrumental in several key areas:
Geometric Optimization: The first step in any computational analysis is to find the molecule's lowest energy structure. DFT would be used to optimize bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Key parameters of interest would be the C-S bond lengths connecting the cyclopropyl (B3062369) and phenyl groups to the sulfur atom, and the O-S-O bond angle of the sulfonyl group.
Electronic Properties: DFT calculations can determine a host of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying regions of positive (electrophilic) and negative (nucleophilic) potential. This would highlight the electron-rich benzene (B151609) ring and the electron-poor region around the sulfonyl group.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely be centered on the sulfonyl group and the adjacent aromatic carbon atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov
A hypothetical summary of DFT-calculated parameters for this compound is presented below.
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |
|---|---|
| Total Energy (Hartree) | -1055.78 |
| Dipole Moment (Debye) | 4.85 |
| EHOMO (eV) | -7.95 |
| ELUMO (eV) | -1.21 |
| HOMO-LUMO Gap (eV) | 6.74 |
Ab initio MO calculations are based on first principles, solving the Schrödinger equation without empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit at a higher computational cost.
For this compound, ab initio calculations would be used to:
Validate DFT Results: High-level ab initio methods, such as MP2 or CCSD(T), can be used to benchmark the results obtained from more computationally efficient DFT methods, ensuring the reliability of the predicted geometries and energies. nih.gov
Investigate Electron Correlation Effects: These methods explicitly account for electron correlation, which is the interaction between electrons. This is particularly important for accurately describing the electronic structure and subtle energetic differences between conformers or transition states. arxiv.org
Provide Accurate Energetics: For processes like bond dissociation or reaction barriers, high-accuracy ab initio methods can provide energetic data that rivals experimental accuracy, offering a deep understanding of the molecule's stability and reaction thermodynamics.
Conformational Analysis and Energetic Landscapes
The flexibility of this compound arises from the rotation around the S-C(phenyl) and S-C(cyclopropyl) single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's behavior.
Computational studies on analogous molecules like cyclopropylbenzene (B146485) have shown a distinct conformational preference. nih.govresearchgate.netacs.org The most stable arrangement is typically the "bisected" conformation, where the plane of the benzene ring is perpendicular to the plane of the cyclopropyl ring. This orientation maximizes the stabilizing electronic interaction between the π-system of the aromatic ring and the Walsh orbitals of the cyclopropane (B1198618) ring.
For this compound, a potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles τ1 (Car-Car-S-Ccyc) and τ2 (Car-S-Ccyc-Ccyc). This would reveal the low-energy conformers and the transition states that connect them. It is expected that the lowest energy conformer would adopt a bisected-like structure, modified by the steric and electronic influence of the methyl and sulfonyl groups. The energetic landscape would likely show several local minima corresponding to different rotational isomers, with relatively low barriers to interconversion.
| Conformer | Dihedral Angle (τ1, Car-Car-S-Ccyc) | Relative Energy (kcal/mol) |
|---|---|---|
| Bisected (Global Minimum) | ~90° | 0.00 |
| Eclipsed (Transition State) | ~0° | 2.5 |
| Gauche | ~60° | 1.2 |
Mechanistic Insights from Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the entire reaction coordinate for various potential transformations, identifying reactants, intermediates, transition states, and products.
Potential reactions that could be studied include:
Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles. The sulfonyl group is a deactivating, meta-directing group. Computational modeling could quantify this effect by calculating the activation energies for electrophilic attack at the ortho, meta, and para positions, confirming the preference for meta-substitution.
Nucleophilic Attack at Sulfur: The sulfur atom of the sulfonyl group is electrophilic and can be a target for nucleophiles. DFT calculations can model the addition of a nucleophile to the sulfur center, determining the feasibility and energetics of such a reaction pathway.
Reactions involving the Cyclopropyl Ring: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions. Computational studies could explore the barriers for radical or acid-catalyzed ring-opening, providing insight into the stability of this moiety within the molecule. acs.org
By locating the transition state structure for a given reaction and calculating its energy, the activation energy (Ea) can be determined. This allows for the prediction of reaction rates and the comparison of competing mechanistic pathways.
Prediction of Novel Reactivity and Reaction Pathways
Beyond confirming known reactivity, computational studies can predict new and undiscovered chemical behavior. Analysis of the electronic structure of this compound can suggest novel reaction pathways.
Frontier Molecular Orbital Analysis: The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. For instance, the localization of the LUMO on the sulfonyl group suggests that it could react with electron-rich species in a novel way.
Molecular Electrostatic Potential (MEP) Maps: MEP maps can guide the design of reactions by showing where a molecule is most likely to interact with electrophiles or nucleophiles. For this compound, the MEP would show a negative potential around the sulfonyl oxygens, suggesting they could act as hydrogen bond acceptors or coordinate to Lewis acids.
Simulating Reaction Conditions: Computational models can simulate reactions under various conditions (e.g., in different solvents, or in the presence of a catalyst). This allows for the in silico screening of conditions that might lead to new and interesting transformations, such as novel rearrangements or cycloadditions. For example, the interaction of the sulfonyl group with a Lewis acid could be modeled to see if it activates the molecule towards unexpected reaction pathways. nih.gov
By combining these predictive tools, computational chemistry can guide synthetic chemists in the exploration of the chemical space around this compound, potentially leading to the discovery of new reactions and molecules with valuable properties.
Advanced Analytical Approaches for the Characterization and Study of 1 Methylcyclopropane 1 Sulfonyl Benzene
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for confirming the covalent structure of (1-Methylcyclopropane-1-sulfonyl)benzene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the atomic connectivity and chemical environment in solution, while X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the phenyl, sulfonyl, and 1-methylcyclopropane moieties.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The phenyl group is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.0 ppm). The methyl group on the cyclopropane (B1198618) ring would appear as a singlet in the upfield region, while the diastereotopic methylene (B1212753) protons of the cyclopropane ring would likely present as two separate multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would be expected to show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl ring, the quaternary carbon of the sulfonyl group, the quaternary and methylene carbons of the cyclopropane ring, and the methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl (ortho) | 7.90-7.95 (m, 2H) | ~128.0 |
| Phenyl (meta) | 7.55-7.65 (m, 2H) | ~129.5 |
| Phenyl (para) | 7.65-7.70 (m, 1H) | ~134.0 |
| Phenyl (ipso) | - | ~140.0 |
| Cyclopropyl (B3062369) (CH₂) | 1.0-1.2 (m, 2H), 1.4-1.6 (m, 2H) | ~18.0 |
| Cyclopropyl (Quaternary C) | - | ~35.0 |
| Methyl (CH₃) | ~1.5 (s, 3H) | ~22.0 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary. Data for phenyl methyl sulfone and various cyclopropane compounds were used for estimation rsc.orgnih.gov.
Beyond initial structural confirmation, NMR is a powerful tool for real-time reaction monitoring. By taking periodic samples from a reaction mixture producing this compound, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions such as time, temperature, and catalyst loading.
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides unambiguous proof of structure by mapping the electron density of the atoms in three-dimensional space. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.
An X-ray crystallographic analysis of this compound would definitively confirm the connectivity of the phenylsulfonyl and 1-methylcyclopropane groups. It would also provide valuable data on the conformation of the molecule in the solid state, including the orientation of the phenyl ring relative to the sulfonyl group and the bond lengths within the strained cyclopropane ring. While the technique is highly applicable, a search of the current chemical literature and crystallographic databases did not yield a public crystal structure for this specific compound researchgate.netnsf.gov.
Chromatographic Methods for Isolation and Purity Assessment
Chromatography is essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for the quantitative assessment of its purity. The choice of technique depends on the compound's volatility, polarity, and the scale of the separation.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile organic compounds like this compound. Due to the presence of the aromatic phenyl group, the compound is strongly UV-active, making UV detection a highly sensitive method.
A typical method would employ a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The polarity of the sulfone group balanced by the hydrophobicity of the phenyl and methylcyclopropyl groups suggests that a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would provide effective separation and reasonable retention times mdpi.comchromatographyonline.com. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation from any potential impurities scholarsresearchlibrary.com.
Table 2: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Provided that this compound has sufficient thermal stability and volatility, Gas Chromatography (GC) can be an effective method for purity analysis. GC offers high resolution and is often faster than HPLC. The analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column.
A nonpolar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separating the compound based on its boiling point and interactions with the stationary phase. A flame ionization detector (FID) would provide excellent sensitivity. For structural confirmation of trace impurities, GC coupled with a mass spectrometer (GC-MS) would be the method of choice.
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is recognized as a "green" chromatography technique due to its significant reduction in organic solvent consumption. It often provides faster separations and equilibration times compared to HPLC.
For the analysis of this compound, SFC could serve as a powerful alternative to normal-phase HPLC for purification or as a rapid analytical technique for purity assessment. The mobile phase would consist of supercritical CO₂ mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to tune the eluent strength. Standard silica (B1680970) or other polar stationary phases are typically used. The technique's advantages of speed and reduced environmental impact make it an increasingly valuable tool in modern analytical chemistry.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound. It provides precise information about the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M•+) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (196.27 g/mol for C10H12O2S).
The stability of the aromatic ring typically results in a prominent molecular ion peak. docbrown.info The subsequent fragmentation of the molecular ion provides a characteristic fingerprint. The fragmentation of this compound is expected to proceed through several key pathways based on the fragmentation behavior of related structural motifs such as benzene (B151609), cyclopropane, and sulfonyl compounds.
Key expected fragmentation pathways include:
Loss of Sulfur Dioxide (SO2): A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral SO2 molecule (64 Da). aaqr.org This would lead to a significant fragment ion at m/z 132.
Cleavage of the Cyclopropyl-Sulfonyl Bond: Scission of the bond between the cyclopropyl ring and the sulfonyl group can occur in two ways. This could lead to the formation of a phenylsulfonyl cation ([C6H5SO2]+) at m/z 141 or a methylcyclopropyl cation ([C4H7]+) at m/z 55.
Formation of the Phenyl Cation: A very common fragment in the mass spectra of benzene derivatives is the phenyl cation ([C6H5]+) at m/z 77, formed by cleavage of the C-S bond and loss of the methylcyclopropylsulfonyl radical. docbrown.info This fragment is highly indicative of a benzene ring's presence. docbrown.info
Fragmentation of the Cyclopropyl Ring: The methylcyclopropyl moiety can undergo fragmentation, including the loss of hydrogen atoms or methyl groups, leading to smaller fragment ions. docbrown.info For instance, the cyclopropane molecular ion itself can lose a hydrogen atom to form a [C3H5]+ ion. docbrown.info
The analysis of these fragments allows for the comprehensive structural confirmation of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Ion Formula | Description of Fragment |
| 196 | [C10H12O2S]+• | Molecular Ion (M•+) |
| 181 | [C9H9O2S]+ | Loss of a methyl group ([M-15]+) |
| 141 | [C6H5O2S]+ | Phenylsulfonyl cation |
| 132 | [C10H12]+• | Loss of sulfur dioxide (SO2) |
| 91 | [C7H7]+ | Tropylium ion, a common rearrangement fragment |
| 77 | [C6H5]+ | Phenyl cation, indicative of the benzene ring docbrown.info |
| 55 | [C4H7]+ | Methylcyclopropyl cation |
In-Situ Monitoring Techniques for Reaction Progress
In-situ monitoring techniques are crucial for understanding reaction kinetics, identifying intermediates, and optimizing the synthesis of this compound. researchgate.net These methods allow for real-time analysis of the reaction mixture without the need for sampling and quenching, providing a dynamic view of the chemical transformation.
For a reaction such as a cyclopropanation or a sulfonation to form the target compound, several spectroscopic techniques can be employed for real-time monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is a powerful tool for monitoring reaction progress. researchgate.net By setting up the reaction within an NMR spectrometer, it is possible to track the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase of signals characteristic of the this compound product. For example, one could monitor the integration of specific proton or carbon signals unique to the product's methylcyclopropyl or phenylsulfonyl groups over time to generate a kinetic profile of the reaction. researchgate.net
Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like Raman and Fourier-Transform Infrared (FTIR) are well-suited for in-situ monitoring. Probes can be inserted directly into the reaction vessel to acquire spectra continuously. The formation of the sulfonyl group (S=O stretches) and the characteristic vibrations of the cyclopropyl ring would produce new, distinct peaks in the spectra, whose intensity would correlate with the product concentration.
Mass Spectrometry: Hyphenated techniques, such as those involving mass spectrometry, can be used for real-time analysis of catalytic reactions. rsc.org By continuously introducing a small stream from the reactor into the mass spectrometer, it is possible to monitor the concentrations of reactants, intermediates, and products as a function of time.
These advanced in-situ methods provide detailed kinetic data and mechanistic insights that are invaluable for the efficient and controlled synthesis of this compound.
Table 2: In-Situ Monitoring Techniques for the Synthesis of this compound
| Technique | Principle | Monitored Parameters | Application Notes |
| Real-Time NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Disappearance of reactant signals; Appearance of product-specific signals (e.g., cyclopropyl protons, aromatic protons) researchgate.net | Provides detailed structural information and quantitative concentration data over time. |
| In-Situ FTIR/Raman Spectroscopy | Molecular vibrations and rotations | Characteristic vibrational bands of functional groups (e.g., S=O stretch, C-S stretch, ring vibrations) | Allows for monitoring of specific bond formations and is compatible with a wide range of reaction conditions. |
| Reaction Monitoring by Mass Spectrometry | Ionization and mass-to-charge separation | Molecular ions of reactants, intermediates, and the final product | Highly sensitive method for identifying transient species and tracking low-concentration components. rsc.org |
Future Directions and Emerging Research Avenues for 1 Methylcyclopropane 1 Sulfonyl Benzene
Development of More Efficient and Sustainable Synthetic Routes
While general methods for the synthesis of aryl sulfones are well-established, the development of efficient and sustainable routes specifically tailored for (1-Methylcyclopropane-1-sulfonyl)benzene remains a key area for future research. Current approaches often rely on multi-step sequences that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future efforts are expected to focus on the principles of green chemistry to develop more environmentally benign and economically viable synthetic strategies.
Key areas for development include:
Direct C-H Sulfonylation: Investigating transition-metal-catalyzed C-H activation and subsequent sulfonylation of 1-methyl-1-phenylcyclopropane would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials.
One-Pot Methodologies: Designing one-pot or tandem reactions that combine the formation of the cyclopropane (B1198618) ring and the installation of the sulfonyl group would significantly improve process efficiency. For instance, a one-pot alkylation of a sulfone-stabilized carbanion with an appropriate epoxide followed by cyclization could be explored.
Use of Sustainable Reagents and Solvents: Future syntheses should aim to replace hazardous reagents and solvents with greener alternatives. This could involve the use of sulfonylating agents derived from renewable sources and the implementation of solvent-free reaction conditions or the use of benign solvents like water or bio-derived solvents.
Catalytic Approaches: The development of novel catalytic systems, including those based on earth-abundant metals or organocatalysts, for the synthesis of this compound could lead to milder reaction conditions and improved selectivity.
A comparative look at potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Direct C-H Sulfonylation | High atom economy, reduced number of steps. | Regioselectivity, catalyst development and stability. |
| One-Pot Methodologies | Increased efficiency, reduced waste and purification steps. | Compatibility of reaction conditions for multiple steps. |
| Sustainable Reagents | Reduced environmental impact, improved safety. | Availability and reactivity of sustainable reagents. |
| Novel Catalysis | Milder conditions, higher selectivity, lower catalyst loading. | Catalyst cost, sensitivity, and recyclability. |
Exploration of Unprecedented Reactivity and Transformations
The unique combination of a strained cyclopropane ring and an adjacent electron-withdrawing sulfonyl group in this compound is expected to give rise to novel reactivity patterns. Future research should focus on systematically exploring the chemical transformations of this molecule, which could lead to the discovery of unprecedented reactions and the synthesis of novel molecular architectures.
Potential areas of exploration include:
Ring-Opening Reactions: The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions. Investigating nucleophilic, electrophilic, and radical-mediated ring-opening reactions of this compound could provide access to a variety of functionalized acyclic compounds that would be difficult to synthesize by other means. The sulfonyl group is expected to influence the regioselectivity of the ring-opening process.
Cycloaddition Reactions: The double bond character of the cyclopropane ring could be exploited in cycloaddition reactions. For example, reactions with dienes or dipolarophiles could lead to the formation of complex polycyclic systems.
Rearrangement Reactions: The strained nature of the molecule may also predispose it to various rearrangement reactions under thermal, photochemical, or catalytic conditions. The discovery of novel rearrangements would expand the synthetic utility of cyclopropyl (B3062369) sulfones.
Functionalization of the Methyl Group: The methyl group on the cyclopropane ring offers another site for functionalization. Selective activation and transformation of this methyl group could lead to a range of new derivatives with potentially interesting properties.
Advances in Catalytic and Stereoselective Syntheses
The development of catalytic and stereoselective methods for the synthesis and transformation of this compound is a crucial area for future research. The presence of a stereocenter at the C1 position of the cyclopropane ring (in derivatives where the methyl group is replaced) opens up possibilities for enantioselective synthesis.
Future research in this area should focus on:
Asymmetric Cyclopropanation: Developing catalytic asymmetric methods for the construction of the 1-methyl-1-sulfonylcyclopropane moiety would provide access to enantioenriched derivatives. This could involve the use of chiral catalysts in reactions such as the addition of a sulfonylcarbene to an alkene.
Stereoselective Transformations: Investigating stereoselective reactions of this compound and its derivatives, such as diastereoselective ring-opening or functionalization reactions, would be highly valuable for the synthesis of complex target molecules with defined stereochemistry.
Kinetic Resolution: The development of catalytic methods for the kinetic resolution of racemic mixtures of chiral derivatives of this compound would provide an alternative route to enantiomerically pure compounds.
Integration with Flow Chemistry and Automation in Organic Synthesis
The integration of flow chemistry and automation offers significant advantages for the synthesis of this compound, including improved safety, scalability, and reproducibility. Future research should explore the translation of batch syntheses to continuous-flow processes. A continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been reported, which can be oxidized to the corresponding sulfones, demonstrating the feasibility of this approach for related structures.
Key aspects to be investigated include:
Development of Flow-Compatible Reactions: Adapting existing synthetic routes or developing new ones that are amenable to continuous-flow conditions. This may involve the use of immobilized catalysts or reagents.
Process Optimization: Utilizing automated systems for the rapid optimization of reaction parameters such as temperature, pressure, flow rate, and stoichiometry to maximize yield and purity.
Scalable Synthesis: Demonstrating the scalability of the developed flow process to produce larger quantities of this compound for further studies and applications.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new derivatives of this compound with desired properties. Future research should leverage computational methods to design novel molecules and predict their reactivity. While specific computational studies on this compound are lacking, methodologies applied to other sulfonyl derivatives can serve as a guide.
Future computational studies could focus on:
Predicting Reactivity and Reaction Mechanisms: Using quantum mechanical calculations (e.g., Density Functional Theory) to predict the reactivity of this compound in various transformations and to elucidate the mechanisms of novel reactions.
Designing Novel Derivatives: Employing computational screening to design new derivatives with tailored electronic and steric properties. For example, the introduction of different substituents on the benzene (B151609) ring could be explored to modulate the reactivity of the cyclopropylsulfonyl moiety.
Structure-Property Relationships: Establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) to correlate the molecular structure of derivatives with their chemical and physical properties.
Virtual Screening for a a Applications: If potential biological activities are hypothesized, computational docking and molecular dynamics simulations could be used to screen libraries of virtual derivatives against biological targets.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (1-methylcyclopropane-1-sulfonyl)benzene to maximize yield and purity?
- Methodology : Utilize a two-step approach:
Cyclopropane ring formation : Employ cyclopropanation reagents like diethylzinc with dichloromethane under controlled inert conditions (argon atmosphere) to minimize side reactions .
Sulfonylation : React the cyclopropane intermediate with benzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and purify via column chromatography .
- Key considerations : Maintain low temperatures (0–5°C) during sulfonylation to prevent ring-opening side reactions. Verify product purity using NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR spectroscopy : Use deuterated chloroform (CDCl3) to resolve cyclopropane proton signals (δ ~1.2–1.5 ppm) and sulfonyl group integration .
- FT-IR : Confirm sulfonyl (S=O) stretching vibrations at ~1350–1300 cm<sup>−1</sup> and 1150–1120 cm<sup>−1</sup> .
- HPLC : Employ a C18 column with methanol/water (70:30) mobile phase to assess purity (>98%) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Store samples at 4°C, 25°C, and 40°C for 30 days. Analyze degradation via HPLC and track cyclopropane ring integrity using NMR .
- Light sensitivity : Expose to UV light (254 nm) for 24 hours; monitor sulfonyl group decomposition via FT-IR .
Advanced Research Questions
Q. How can ionic liquids enhance the catalytic efficiency of reactions involving this compound?
- Methodology : Use ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as solvents for transition metal-catalyzed reactions:
- Advantages : Improved catalyst recovery (biphasic systems) and reduced volatility. Test Pd-catalyzed cross-coupling reactions with aryl halides, comparing yields in ionic liquids vs. traditional solvents like THF .
- Data analysis : Track catalyst leaching via ICP-MS and assess recyclability over 5 cycles .
Q. What mechanistic insights explain contradictory data on the reactivity of this compound in nucleophilic substitution vs. ring-opening reactions?
- Methodology :
Kinetic studies : Use <sup>19</sup>F NMR to monitor fluorinated nucleophiles (e.g., KF) attacking the sulfonyl group vs. cyclopropane ring opening .
Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for both pathways .
- Resolution : Steric hindrance from the methyl group on the cyclopropane ring favors sulfonyl substitution over ring-opening under mild conditions .
Q. How can temporal analysis resolve contradictions in the compound’s stability under long-term vs. short-term experimental conditions?
- Methodology : Adopt a multi-wave panel design (e.g., 1 week, 3 months, 1 year) to assess degradation:
- Short-term : Track immediate hydrolysis in aqueous buffers (pH 4–9) via UV-Vis spectroscopy .
- Long-term : Correlate structural degradation (NMR) with changes in catalytic activity in stored samples .
Q. What strategies mitigate interference from aromatic byproducts during chromatographic separation of this compound?
- Methodology : Optimize mobile phases for HPLC:
- Buffer system : Sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid .
- Mobile phase : Methanol/buffer (65:35) to resolve sulfonylated cyclopropanes from unreacted benzene derivatives (e.g., methylparaben) .
- Validation : Compare retention times with spiked standards and confirm via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
